molecular formula C24H27NO5 B2701864 2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-81-0

2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B2701864
CAS No.: 365542-81-0
M. Wt: 409.482
InChI Key: VIFGZYGQFBLEEA-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a type of heterocycle that has been widely studied due to its valuable biological and pharmaceutical properties . It is used as an intermediate in organic synthesis and pharmaceutical development .


Synthesis Analysis

The synthesis of coumarin derivatives has been a focus of many organic and pharmaceutical chemists . The methods for synthesizing these compounds can be classified based on the co-groups of the coumarin ring and are carried out under both classical and non-classical conditions .


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse and depend on the specific groups attached to the coumarin ring . These reactions are often carried out under green conditions, using green solvents and catalysts .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, which are important in the study of organic chemistry. For instance, it has been used in the synthesis of chromane derivatives, which were then studied for their structural and conformational aspects (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Applications in Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential as anti-microbial agents. This includes the study of thiazole substituted coumarins for their antibacterial and antifungal activities (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Fluorescent Properties and Material Science

  • The compound has applications in the study of fluorescent properties and material science. For instance, its derivatives have been used to synthesize novel microporous organic materials, which were characterized for their fluorescent spectrum and luminescence lifetime (Cheng, Yang, Yang, & Zhang, 2013).

Cytotoxic Effects and Cancer Research

  • Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects, showing significant activities against human cancer cell lines. This highlights its potential in cancer research and therapy (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Polymer Science

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

The exact mode of action of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives are known to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The ADME properties of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate The pharmacokinetics of coumarin derivatives can vary widely depending on their specific structures .

Result of Action

The molecular and cellular effects of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .

Future Directions

The future research directions for this compound could involve further exploration of its biological properties and potential applications in medicine and other fields . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Properties

IUPAC Name

methyl 2-[2-[7-(diethylamino)-2-oxochromen-3-yl]ethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-5-25(6-2)19-13-12-17-14-18(23(26)30-21(17)15-19)11-10-16-8-7-9-20(28-3)22(16)24(27)29-4/h7-9,12-15H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGZYGQFBLEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)CCC3=C(C(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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